4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound is characterized by its unique structure, which includes a quinoxaline core, a benzoyl group, and a pyrrolidinylsulfonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Benzoyl Group: The quinoxaline core can be acylated using benzoyl chloride in the presence of a base such as pyridine.
Sulfonylation: The benzoyl-substituted quinoxaline is then reacted with a sulfonyl chloride derivative, such as pyrrolidin-1-ylsulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core and sulfonyl group are likely involved in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
- Phenyl boronic acid derivatives
- Pinacol boronic esters
Uniqueness
4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its combination of a quinoxaline core, a benzoyl group, and a pyrrolidinylsulfonyl moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial settings.
Properties
IUPAC Name |
4-(4-pyrrolidin-1-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-18-13-22(17-6-2-1-5-16(17)20-18)19(24)14-7-9-15(10-8-14)27(25,26)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQNVYCFAGLNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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